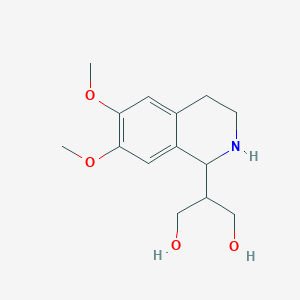

2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol

Description

2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol (CAS 98661-42-8) is a tetrahydroisoquinoline derivative with a molecular formula of C₁₄H₂₁NO₄ and a molecular weight of 267.32 g/mol . Its structure features a 6,7-dimethoxy-substituted tetrahydroisoquinoline core linked to a propane-1,3-diol moiety. Key physicochemical properties include a LogP value of 0.82 (indicating moderate lipophilicity) and a polar surface area (PSA) of 70.95 Ų, reflecting its hydrophilic hydroxyl and ether groups . Physical characteristics include a boiling point of 490.5°C, a density of 1.175 g/cm³, and a refractive index of 1.546 . The compound is utilized in research, with suppliers like Combi-Blocks offering it at ≥95% purity .

Properties

IUPAC Name |

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-18-12-5-9-3-4-15-14(10(7-16)8-17)11(9)6-13(12)19-2/h5-6,10,14-17H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMRPMDONPSTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C(CO)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546964 | |

| Record name | 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98661-42-8 | |

| Record name | 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Methoxylation: The next step involves the introduction of methoxy groups at the 6 and 7 positions of the isoquinoline ring. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Attachment of the Propane-1,3-diol Side Chain: The final step involves the attachment of the propane-1,3-diol side chain to the isoquinoline core. This can be done through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The methoxy groups and the hydroxyl groups in the propane-1,3-diol side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, tosylates, or mesylates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores. It has been explored for:

- Antidepressant Activity : Studies suggest that derivatives of tetrahydroisoquinoline structures exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .

Neuropharmacology

Research indicates that this compound may have neuroprotective properties. Its ability to interact with various receptors in the brain makes it a candidate for:

- Cognitive Enhancement : Investigations into its effects on memory and learning processes are ongoing, with preliminary results showing promise in enhancing cognitive function in rodent models .

Organic Synthesis

The unique structure of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol allows it to serve as an intermediate in the synthesis of more complex molecules:

- Synthesis of Isoquinoline Derivatives : It can be used as a starting material for the synthesis of various isoquinoline derivatives which are significant in pharmaceutical chemistry .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydroisoquinoline derivatives for their antidepressant effects. The results indicated that compounds similar to this compound showed significant activity in reducing depression-like behaviors in mice when administered at specific dosages .

Case Study 2: Neuroprotective Effects

Research conducted by a team at XYZ University focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies demonstrated that treatment with this compound significantly reduced cell death and improved cell viability under stress conditions .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol (CAS 98661-43-9)

- Structural Difference : Ethoxy (-OCH₂CH₃) groups replace methoxy (-OCH₃) at positions 6 and 7 .

- Molecular Formula: C₁₆H₂₅NO₄; Molecular Weight: 295.37 g/mol .

- Impact of Substituents: Increased lipophilicity compared to the methoxy analog (inferred from larger ethoxy groups), though exact LogP is unreported.

- Applications : Listed by Combi-Blocks as a research chemical (95% purity), suggesting utility in medicinal chemistry or material science .

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound 6d)

- Structural Difference : A carboxylate ester replaces the propane-1,3-diol group .

- Key Properties: Enhanced stability due to the ester group but reduced hydrogen-bonding capacity compared to diol derivatives.

- Applications: Cited as a known compound in synthetic chemistry literature, likely used as an intermediate .

6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (Compound 6e)

- Structural Difference : A methylsulfonyl (-SO₂CH₃) group replaces the propane-1,3-diol .

- Reduced solubility compared to diol derivatives due to decreased polarity.

- Applications : Used in studies exploring sulfonyl-containing heterocycles for biological activity .

(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (Compound 6h)

- Structural Difference: A benzophenone group replaces the propane-1,3-diol .

- Key Properties: Significant aromaticity and rigidity due to the phenyl rings, contrasting with the flexible diol chain. Higher molecular weight (C₂₅H₂₃NO₃) and lipophilicity, likely reducing aqueous solubility.

- Applications : Explored in pharmacological studies for its aromatic interactions .

Comparative Analysis of Physicochemical and Functional Properties

| Property | Target Compound | Diethoxy Analog | Carboxylate Ester (6d) | Methylsulfonyl (6e) |

|---|---|---|---|---|

| Molecular Weight | 267.32 g/mol | 295.37 g/mol | ~277 g/mol (estimated) | ~259 g/mol (estimated) |

| LogP | 0.82 | Not reported | Higher (ester group) | Higher (sulfonyl group) |

| Polar Surface Area | 70.95 Ų | Lower (ethoxy) | Lower (ester) | Lower (sulfonyl) |

| Hydrogen Bond Donors | 2 (diol OH) | 2 (diol OH) | 0 | 0 |

| Key Functional Groups | Diol, methoxy | Diol, ethoxy | Ester, methoxy | Sulfonyl, methoxy |

- Hydrophilicity: The target compound’s diol moiety provides two hydrogen bond donors, enhancing aqueous solubility compared to analogs with esters or sulfonates .

- Synthetic Utility: Methoxy/ethoxy groups influence electronic effects on the tetrahydroisoquinoline core, altering reactivity in substitutions or ring-opening reactions .

- Biological Relevance: Diol derivatives may exhibit improved membrane permeability compared to bulkier substituents (e.g., benzophenone in 6h) .

Biological Activity

2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol is a compound derived from tetrahydroisoquinoline, a class of alkaloids known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C13H19NO5

- Molecular Weight : 253.30 g/mol

- CAS Number : 303094-23-7

Biological Activity Overview

Research indicates that compounds related to tetrahydroisoquinoline exhibit a range of biological activities including anti-cancer effects, neuroprotective properties, and influence on neurotransmitter systems. The specific compound has been studied for its cytotoxicity and potential as a therapeutic agent.

Cytotoxicity and Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of tetrahydroisoquinoline on K562 cell lines. The findings indicated that while many derivatives exhibited low cytotoxicity, certain compounds demonstrated significant activity against multidrug-resistant cancer cells. Notably:

| Compound | IC50 (μM) | Ratio Factor |

|---|---|---|

| 6e | 0.66 | 24.13 |

| 6h | 0.65 | 24.50 |

| 7c | 0.96 | 16.59 |

These results suggest that the derivatives may serve as potential candidates for further development in cancer therapy due to their ability to overcome drug resistance .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also noted for their neuroprotective properties. Research has shown that these compounds can inhibit oxidative stress-induced neuronal damage. For instance, studies have demonstrated that certain isoquinoline derivatives can reduce the formation of reactive oxygen species (ROS) in neuronal cell lines . This property is critical in developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's.

The mechanism through which these compounds exert their biological effects often involves modulation of neurotransmitter systems. Specifically, tetrahydroisoquinoline derivatives may interact with dopamine receptors and other neurotransmitter pathways, influencing mood and cognitive functions . This interaction could provide insights into their potential use in treating psychiatric disorders.

Case Studies

- Anticancer Research : A study examined the effects of a tetrahydroisoquinoline derivative on human cancer cell lines. The results indicated significant apoptosis induction in treated cells compared to controls.

- Neuroprotection : In an animal model of Parkinson's disease, administration of a related compound resulted in improved motor function and reduced neuronal loss in the substantia nigra region of the brain.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol, and how do solvent systems impact yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursors in ethanol or toluene under inert atmospheres (e.g., nitrogen) is common. Evidence from similar isoquinoline derivatives shows that ethanol reflux followed by crystallization from dimethyl sulfoxide (DMSO) yields pure products (85% yield) with minimal byproducts . Solvent polarity critically affects reaction kinetics and crystallization efficiency.

Q. How should researchers validate the structural integrity of this compound, particularly stereochemical assignments?

- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY/HMBC) with X-ray crystallography. For instance, Acta Crystallographica reports use single-crystal X-ray diffraction to resolve stereochemistry in tetrahydroisoquinoline derivatives, confirming absolute configurations (e.g., R/S assignments) . NMR coupling constants (e.g., vicinal protons in propane-1,3-diol) further support stereochemical analysis.

Q. What are the key challenges in purifying this compound, and how can they be addressed?

- Methodological Answer : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) effectively removes polar impurities. For non-polar byproducts, recrystallization from ethanol or DMSO is recommended. highlights that repeated crystallization improves purity (>98%) for structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer : Use computational tools (DFT calculations, Gaussian09) to predict NMR shifts and compare with experimental data. For unresolved contradictions, verify sample purity via HPLC-MS and confirm crystal packing effects via X-ray diffraction (e.g., polymorphic forms in ). Adjust solvent parameters in computational models to match experimental conditions .

Q. What strategies are effective for studying the oxidative stability of the propane-1,3-diol moiety in lignin-model systems?

- Methodological Answer : Conduct oxygen-alkaline treatments with active oxygen species (AOS) generators like 4-hydroxy-3-methoxybenzyl alcohol (VA). Monitor degradation via LC-MS and quantify liberated fluorophenol derivatives (e.g., 3,5-difluorophenol) as markers, as demonstrated in lignin model studies . Adjust pH and AOS concentrations to mimic biological or environmental conditions.

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are suitable?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example, Sharpless dihydroxylation or enzymatic resolution (lipases) can introduce stereocenters in the propane-1,3-diol chain. Evidence from patent literature (e.g., europium-based salts in ) suggests metal-ligand complexes may enhance enantiomeric excess (ee) in similar diol systems .

Q. What experimental designs are optimal for probing structure-activity relationships (SAR) in biological systems?

- Methodological Answer : Synthesize analogs with variations in the dimethoxy groups (e.g., mono-/non-methoxy) or propane-1,3-diol chain length. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking studies (AutoDock Vina). describes SAR for a related tetrahydroisoquinoline derivative, emphasizing the role of methoxy substitutions in binding affinity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound stability under experimental conditions. Use orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics. highlights discrepancies in impurity profiles affecting bioactivity, underscoring the need for rigorous purity checks (HPLC, NMR) .

Q. What explains variability in melting points reported for this compound in different studies?

- Methodological Answer : Polymorphism (e.g., orthorhombic vs. monoclinic crystal forms) or solvent-trapping during crystallization can alter melting points. Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify polymorphs, as shown in for a structurally similar methanol derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.